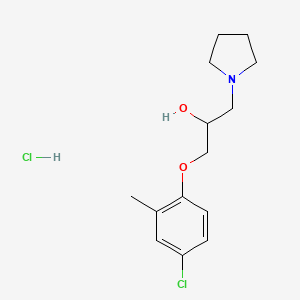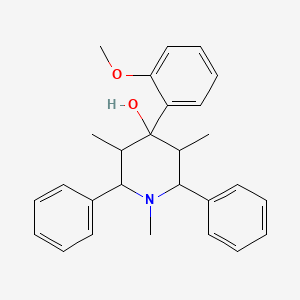
(3,5-dimethyl-1-adamantyl)amine nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethyl-1-adamantyl)amine nitrate, also known as DMAA nitrate, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. DMAA nitrate is a stimulant that has been used in the past as a dietary supplement, but its use in this context has been banned in several countries due to safety concerns. Despite this, DMAA nitrate remains an area of interest for researchers due to its unique properties and potential applications.
作用机制
The exact mechanism of action of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate is not fully understood, but it is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This results in increased energy levels, improved focus, and enhanced physical performance.
Biochemical and Physiological Effects:
This compound nitrate has been shown to have a variety of biochemical and physiological effects. It can increase heart rate, blood pressure, and respiration rate. This compound nitrate can also increase the release of glucose and fatty acids into the bloodstream, providing the body with additional energy. Additionally, this compound nitrate can increase the production of heat in the body, which can help to improve physical performance.
实验室实验的优点和局限性
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound nitrate is also highly soluble in water and other polar solvents, making it easy to work with in the lab. However, this compound nitrate has limitations as well. Its use as a stimulant has been banned in several countries due to safety concerns, and its potential side effects on human health are not fully understood.
未来方向
There are several potential future directions for research on (3,5-dimethyl-1-adamantyl)amine nitrate nitrate. One area of interest is its potential applications in the treatment of cognitive disorders such as ADHD. Additionally, this compound nitrate could be investigated for its potential as a performance-enhancing agent in sports and other physical activities. Further research could also be conducted to better understand the safety concerns associated with this compound nitrate, and to develop safer and more effective alternatives.
合成方法
The synthesis of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate involves the reaction of 3,5-dimethyladamantane with nitric acid and sulfuric acid. This process yields a white crystalline powder that is soluble in water and other polar solvents. The purity of this compound nitrate can be increased through recrystallization and purification techniques.
科学研究应用
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has been used in scientific research to investigate its potential as a stimulant and performance-enhancing agent. Studies have shown that this compound nitrate can increase energy levels, improve focus, and enhance physical performance. This compound nitrate has also been investigated for its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
属性
IUPAC Name |
3,5-dimethyladamantan-1-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.HNO3/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;2-1(3)4/h9H,3-8,13H2,1-2H3;(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQFRDLXENSKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)

![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)

![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5162047.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide](/img/structure/B5162067.png)

![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)
